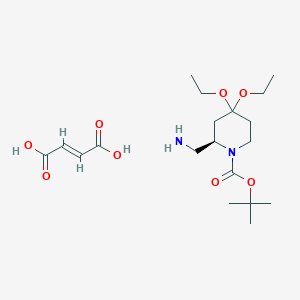
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected is a specialized chemical compound used in various scientific research and industrial applications. This compound is characterized by its unique structure, which includes an aminomethyl group and diethoxy substituents on a piperidine ring, protected by a tert-butoxycarbonyl (BOC) group. The fumarate salt form enhances its stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via reductive amination or other suitable methods.
Diethoxy Substitution: The diethoxy groups are added through alkylation reactions.
BOC Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.
Fumarate Salt Formation: The final compound is converted to its fumarate salt form by reacting with fumaric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the diethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine oxides, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a reagent in protein modification.
Medicine: It plays a role in drug discovery and development, particularly in designing new therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The BOC protection ensures the compound’s stability during reactions, preventing unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R)-3-(Aminomethyl)piperidine, N1-BOC protected
- 3-(Aminomethyl)pyrrolidine, N1-BOC protected
- 3-(Aminomethyl)azetidine, N1-BOC protected
Uniqueness
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected stands out due to its unique diethoxy substitution on the piperidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C19H34N2O8 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;tert-butyl (2R)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O4.C4H4O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5;5-3(6)1-2-4(7)8/h12H,6-11,16H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m1./s1 |
InChI-Schlüssel |
RRYRIZUHIYXNAW-SNXORLAUSA-N |
Isomerische SMILES |
CCOC1(CCN([C@H](C1)CN)C(=O)OC(C)(C)C)OCC.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
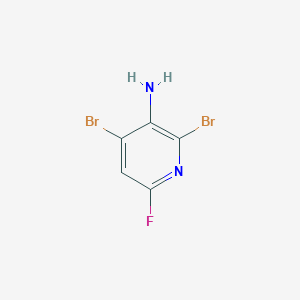
![2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12855739.png)
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12855740.png)
![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)
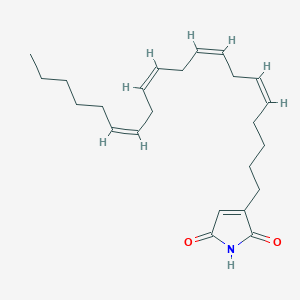
![3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12855766.png)

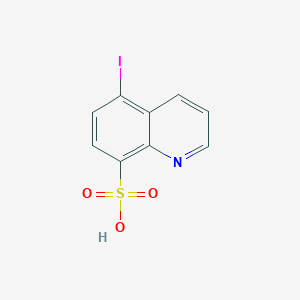
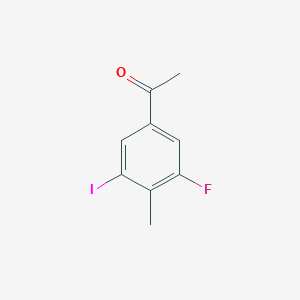
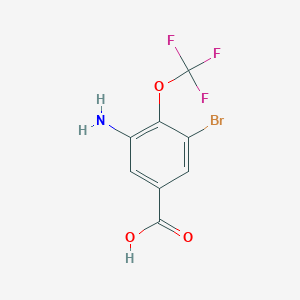
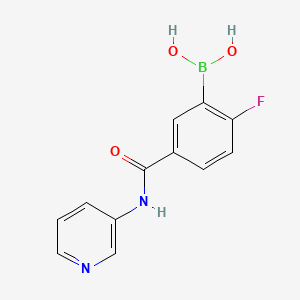
![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)

